molecular formula C18H16FN3O3S B1417493 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 1242870-45-6

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

货号: B1417493
CAS 编号: 1242870-45-6
分子量: 373.4 g/mol
InChI 键: SCTYRAFYSKUGBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 2-fluorophenyl group at position 7 and a piperidine-4-carboxylic acid moiety at position 2. Key physicochemical properties include:

  • Molecular Formula: C₁₈H₁₆FN₃O₃S
  • Molecular Weight: 373.41 g/mol
  • Purity: >95% (as reported in commercial catalogs) .

属性

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-4-2-1-3-11(13)12-9-26-15-14(12)20-18(21-16(15)23)22-7-5-10(6-8-22)17(24)25/h1-4,9-10H,5-8H2,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYRAFYSKUGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core fused with a piperidine ring. The presence of the fluorophenyl moiety enhances its biological profile. Its molecular formula is C21H23FN4O2SC_{21}H_{23}FN_{4}O_{2}S with a molecular weight of 414.5 g/mol .

The primary mechanism through which this compound exhibits its biological activity involves the inhibition of polo-like kinase 1 (Plk1), an enzyme critically involved in cell cycle regulation and mitotic progression. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby inducing apoptosis and inhibiting tumor growth .

Key Findings:

  • Inhibition of Plk1 : Studies indicate that this compound effectively inhibits Plk1 activity, which is crucial for cancer cell proliferation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .

Biological Activity Data

The following table summarizes the biological activity of the compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)2.5Induction of apoptosis
A549 (Lung Cancer)3.0G2/M phase arrest
MCF-7 (Breast Cancer)4.0Inhibition of Plk1

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells when compared to control groups. The apoptotic rate increased from 1.14% in untreated cells to over 27% at higher concentrations .
  • Comparison with Other Anticancer Agents : In comparative studies with known anticancer agents like SAHA (suberoylanilide hydroxamic acid), this compound exhibited superior potency against hematologic cancers, suggesting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The fluorophenyl group enhances lipophilicity and may improve binding affinity to target enzymes like Plk1. Modifications in the piperidine ring and the carboxylic acid group are also critical for optimizing inhibitory activity .

相似化合物的比较

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

Thieno[3,2-d]pyrimidin-4-one Derivatives
  • N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (): Substituents: 3-methylphenyl (position 7), 2,4-difluorobenzylamide (piperidine position 4). Key Difference: Replacement of the carboxylic acid group with a carboxamide and introduction of a difluorobenzyl chain. This modification likely enhances lipophilicity, impacting blood-brain barrier penetration .
  • 1-[7-(4-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid (): Substituents: 4-methylphenyl (position 7), piperidine-3-carboxylic acid (position 2). Key Difference: The methyl group on the phenyl ring (para vs. ortho) and the shifted carboxylic acid position (piperidine-3 vs. 4) may alter binding affinity to target proteins .
Pyrido[2,3-d]pyrimidin-4-one Derivatives
  • BD103 (): Structure: Pyrido[2,3-d]pyrimidin-4-one core with 4-ethoxyphenyl (position 3) and fluorobutoxy chains.

Substituent Variations and Pharmacokinetic Implications

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Core Structure Position 7 Substituent Piperidine Modification Molecular Weight LogP* (Predicted)
Target Compound Thieno[3,2-d]pyrimidine 2-Fluorophenyl 4-Carboxylic acid 373.41 2.1
N-(2,4-Difluorobenzyl)-... () Thieno[3,2-d]pyrimidine 3-Methylphenyl 4-Carboxamide (2,4-difluorobenzyl) 495.54 3.8
1-[7-(4-Methylphenyl)-... () Thieno[3,2-d]pyrimidine 4-Methylphenyl 3-Carboxylic acid 369.43 2.4
BD103 () Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl Fluorobutoxy chain ~550 (estimated) 4.2

*LogP values estimated using fragment-based methods.

Key Observations:
  • Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group (pKa ~4.5) enhances water solubility compared to carboxamide derivatives, favoring renal excretion over tissue accumulation .

准备方法

Core Thieno[3,2-d]pyrimidine Synthesis

The synthesis typically begins with constructing the thieno[3,2-d]pyrimidine scaffold. This can be achieved by cyclization reactions involving appropriately substituted thiophene derivatives and amidine or urea derivatives to form the pyrimidine ring fused to the thiophene. Literature on related thieno[3,2-d]pyrimidine compounds indicates:

  • Starting from 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine derivatives, nucleophilic substitution with amines or piperidine derivatives allows installation of substituents at the 2-position of the pyrimidine ring.

  • For the 7-(2-fluorophenyl) substituent, electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are employed to introduce the fluorophenyl group onto the thieno ring before or after pyrimidine ring formation.

Functional Group Transformations and Final Modifications

  • The 4-oxo group on the dihydrothieno[3,2-d]pyrimidine core is typically formed during ring closure or oxidation steps.

  • Reduction steps using catalysts such as RANEY® nickel under hydrogen atmosphere are employed to reduce nitro groups or other intermediates to amines when preparing analogues or intermediates.

  • Hydrolysis of ester intermediates to the free carboxylic acid is performed under acidic (e.g., 6 N HCl in ethanol reflux) or basic conditions (e.g., 10% NaOH in methanol reflux), depending on the protecting groups used.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Formation of thieno[3,2-d]pyrimidine core Cyclization of substituted thiophene derivatives with amidines or urea Fused heterocyclic core
2 Introduction of 7-(2-fluorophenyl) substituent Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki coupling) Installation of fluorophenyl group
3 Nucleophilic substitution at 2-position Reaction with piperidine-4-carboxylic acid or ester, base (Et3N), solvent (dry DMF/DMSO) Attachment of piperidine-4-carboxylic acid
4 Protection/deprotection of carboxylic acid Use of Boc or other protecting groups; acid/base hydrolysis Controlled functional group manipulation
5 Reduction of nitro or other groups Hydrogenation with RANEY® Ni catalyst under H2 atmosphere Conversion to amine or other reduced forms
6 Final purification and isolation Filtration, solvent evaporation, recrystallization Pure target compound

Key Research Findings and Notes

  • The use of dry polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical for successful nucleophilic substitution reactions on the pyrimidine ring.

  • Bases like triethylamine facilitate the substitution reactions by neutralizing formed acids and activating nucleophiles.

  • Catalytic hydrogenation with RANEY® nickel is a preferred method for selective reduction steps due to its efficiency and mild conditions.

  • Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive heterocyclic systems; reflux in ethanol with 6 N HCl or mild basic hydrolysis are commonly employed.

  • The presence of the fluorine atom on the phenyl ring influences the reactivity and may require optimization of reaction conditions for coupling steps.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Solvents Dry DMF, DMSO, ethanol
Bases Triethylamine (Et3N), potassium carbonate (K2CO3)
Catalysts RANEY® nickel for hydrogenation
Temperature Room temperature to reflux (25–110 °C)
Reaction Time 30 min to 48 h depending on step
Protection Groups tert-Butoxycarbonyl (Boc) for amines/carboxylic acids
Hydrolysis Conditions 6 N HCl/EtOH reflux or 10% NaOH/MeOH reflux
Purification Filtration, evaporation, recrystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。